molecular formula C13H26N2O2 B567362 Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate CAS No. 1242240-00-1

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

Cat. No. B567362
M. Wt: 242.363
InChI Key: HHRCNXRRTIZLRZ-UHFFFAOYSA-N
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Description

“Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Stereoselective Synthesis

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives. A study demonstrates its role in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which further undergo cyclization into N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Synthesis of Nociceptin Antagonists

This compound serves as a key intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed for a related compound, which is significant for large-scale production and applications in medicinal chemistry (Jona et al., 2009).

Formation of Piperazine Derivatives

In organic synthesis, the reaction of tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate with methylhydrazine leads to the formation of piperazine derivatives, demonstrating its versatility in generating complex molecular structures (Richter et al., 2009).

Key Intermediate in Vandetanib Synthesis

The compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent. Its synthesis involves multiple steps, showcasing the compound's role in pharmaceutical development (Wang et al., 2015).

Synthesis of Diverse Piperidine Derivatives

The compound is used in the synthesis of diverse piperidine derivatives, which are promising synthons for further chemical transformations (Moskalenko & Boev, 2014).

Intermediate in Biological Compounds

It acts as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (Kong et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety and hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRCNXRRTIZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

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